Hexadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexadecanoate, also known as palmitate, is a fatty acid that is widely distributed in nature. It is a major component of animal and plant fats and oils, and is found in many food sources. Hexadecanoate has been the subject of extensive research due to its important role in various biological processes.

Aplicaciones Científicas De Investigación

Anticancer Properties

Hexadecanoic acid, extracted from marine organisms like Sea pens, has demonstrated potential anticancer properties. Studies have shown that compounds like Hexadecanoic acid can induce apoptosis in human breast cancer and cervical cancer cells. This suggests that Hexadecanoate may play a role in cancer treatment through the induction of apoptosis pathways (Sharifi et al., 2020).

Insecticidal Activity

n-Hexadecanoic acid has been identified in n-Hexane extracts of Epaltes divaricata and has shown significant insecticidal activity against pests like Aedes aegypti and Spodoptera litura. This suggests that Hexadecanoate derivatives could be used in pest control, particularly in agricultural and medical settings (Amala et al., 2021).

Microbial Activity and Biodegradation

Hexadecanoate compounds have been studied for their effects on microbial communities and their ability to biodegrade environmental contaminants. Research has shown that n-Hexadecanoic acid can alter microbial community structures and is involved in the microbial degradation of exogenous contaminants like n-hexadecane in different types of soils (Zyakun et al., 2011). Furthermore, studies indicate that Hexadecanoate can impact the soil microbial biomass, affecting soil health and plant growth (Baoli et al., 2010).

Anticonvulsant Activities

Hexadecanoic acid, as part of non-polar extracts from Moringa oleifera leaves, has shown potential anticonvulsant activities. The compound delayed seizure latency in animal models, indicating its potential use in epilepsy therapy (González-Trujano et al., 2018).

Environmental and Ecological Applications

Hexadecanol, a derivative of Hexadecanoic acid, has been studied for its use as a reservoir evaporation retardant. It has been shown to not produce undesirable effects on public health, water quality, or fish and wildlife, making it an interesting subject for hydrologic and economic field evaluation in water conservation (Timblin et al., 1962).

Propiedades

Número CAS |

143-20-4 |

|---|---|

Nombre del producto |

Hexadecanoate |

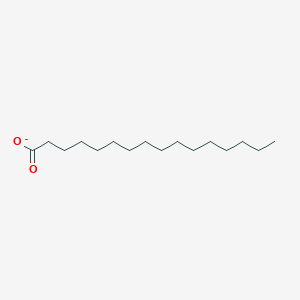

Fórmula molecular |

C16H31O2- |

Peso molecular |

255.42 g/mol |

Nombre IUPAC |

hexadecanoate |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/p-1 |

Clave InChI |

IPCSVZSSVZVIGE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)[O-] |

Otros números CAS |

143-20-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.